molecular formula C21H30O2 B10782822 PY85YU2Gnx CAS No. 95588-87-7

PY85YU2Gnx

Cat. No.: B10782822
CAS No.: 95588-87-7
M. Wt: 314.5 g/mol
InChI Key: YLTWYAXWDLZZCU-WMLDXEAASA-N
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Description

PY85YU2Gnx is a synthetic compound whose structural and functional properties remain unspecified in the provided evidence. Based on nomenclature patterns in chemical literature, it may belong to organophosphorus or benzamide derivatives, but this is speculative. No peer-reviewed studies, synthesis protocols, or application data for this compound are cited in the provided materials, limiting a definitive characterization .

Properties

CAS No.

95588-87-7

Molecular Formula

C21H30O2

Molecular Weight

314.5 g/mol

IUPAC Name

(6aR,9S)-6,6,9-trimethyl-3-pentyl-6a,7,8,9-tetrahydrobenzo[c]chromen-1-ol

InChI

InChI=1S/C21H30O2/c1-5-6-7-8-15-12-18(22)20-16-11-14(2)9-10-17(16)21(3,4)23-19(20)13-15/h11-14,17,22H,5-10H2,1-4H3/t14-,17+/m0/s1

InChI Key

YLTWYAXWDLZZCU-WMLDXEAASA-N

Isomeric SMILES

CCCCCC1=CC(=C2C3=C[C@H](CC[C@H]3C(OC2=C1)(C)C)C)O

Canonical SMILES

CCCCCC1=CC(=C2C3=CC(CCC3C(OC2=C1)(C)C)C)O

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

PY85YU2Gnx undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halides, amines

    Electrophiles: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .

Biological Activity

The compound PY85YU2Gnx has garnered attention in recent research for its potential biological activities, particularly in antimicrobial, antioxidant, and anticancer properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Overview of this compound

This compound is a functionalized pyrazole derivative that has been synthesized and evaluated for its biological properties. The compound is part of a series of new heterocyclic molecules designed to exhibit significant pharmacological effects.

Antimicrobial Activity

The antimicrobial activity of this compound was assessed using the broth microdilution method against various bacterial and fungal strains. The results indicated that certain derivatives of this compound exhibit promising antimicrobial effects.

Table 1: Antimicrobial Activity Results

CompoundTarget MicroorganismMinimum Inhibitory Concentration (MIC)
4gStaphylococcus aureus62.5 μg/mL
4gEscherichia coli125 μg/mL
3aCandida albicans125 μg/mL
4fPseudomonas aeruginosa125 μg/mL

The compound 4g demonstrated remarkable inhibition against Staphylococcus aureus, with an MIC value of 62.5 μg/mL , which is significant compared to standard antibiotics. Other compounds in the series showed moderate activity, indicating a potential for further development in antimicrobial therapies .

Antioxidant Activity

The antioxidant capacity of this compound was evaluated using the DPPH radical scavenging assay, comparing it with butylhydroxytoluene (BHT) as a standard antioxidant. The results highlighted several compounds with notable antioxidant properties.

Table 2: Antioxidant Activity Results

CompoundConcentration (μg/mL)% Inhibition
3a10075%
3f10065%
4e10070%
BHT10080%

Compounds 3a and 4e exhibited significant free radical scavenging abilities, suggesting their potential application in preventing oxidative stress-related diseases .

Anticancer Activity

In addition to antimicrobial and antioxidant activities, this compound derivatives were evaluated for their anticancer properties, particularly focusing on their inhibitory effects on human vascular endothelial growth factor receptor-2 (VEGFR-2), which plays a critical role in tumor angiogenesis.

Case Study: VEGFR-2 Inhibition

In silico studies indicated that certain derivatives effectively bind to the VEGFR-2 active site, blocking its function and potentially inhibiting tumor growth. The cytotoxicity tests revealed that these compounds had varying degrees of toxicity against cancer cell lines.

Table 3: Cytotoxicity Results Against Cancer Cell Lines

CompoundCell LineCC50 (μM)
3aL929>200
3jA549150
3gNHDF>200

The results showed that compounds like 3a exhibited low toxicity against healthy cells while demonstrating effective cytotoxicity against cancer cells, indicating their potential as anticancer agents .

Comparison with Similar Compounds

Methodological Framework for Comparison

While direct data on PY85YU2Gnx is absent, the evidence outlines robust methodologies for comparing structurally or functionally analogous compounds. For example:

  • Structural similarity: Compounds may share core motifs (e.g., 2-aminobenzamide frameworks) but differ in substituents or metal coordination .
  • Functional similarity : Compounds may exhibit comparable catalytic, therapeutic, or industrial properties despite distinct structures .

These frameworks guide hypothetical comparisons, assuming this compound aligns with compounds discussed in the evidence (e.g., alkylphosphonates or benzamides).

Hypothetical Comparison with Similar Compounds

Structural Analogues

If this compound is a benzamide derivative, it could be compared to 2-aminobenzamide (studied in ).

Property This compound (Hypothetical) 2-Aminobenzamide Source
Molecular Weight Not available 136.15 g/mol
Solubility Likely polar Soluble in polar solvents
Applications Unknown Glycan analysis catalysts

Key Differences :

  • 2-Aminobenzamide is well-documented as a glycosylation catalyst, while this compound’s role is undefined.
  • Substituent variations (e.g., methyl vs. hydroxyl groups) could alter reactivity or stability .
Functional Analogues

If this compound is an alkylphosphonate (as suggested by ), comparisons with methylphosphonic acid are plausible:

Property This compound (Hypothetical) Methylphosphonic Acid Source
Thermal Stability High (speculative) Decomposes at 250°C
Industrial Use Unknown Corrosion inhibition
Toxicity Not assessed Low environmental risk

Key Differences :

  • Methylphosphonic acid is widely used in anticorrosive coatings, whereas this compound’s applications are unverified.
  • Structural isomerism (e.g., branching) could affect ligand-binding efficiency in catalytic processes .

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